molecular formula C10H12ClNS B11887806 4-Chloro-2-(cyclopentylthio)pyridine CAS No. 1346707-37-6

4-Chloro-2-(cyclopentylthio)pyridine

Cat. No.: B11887806
CAS No.: 1346707-37-6
M. Wt: 213.73 g/mol
InChI Key: MTMYTUUMTNIBRF-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopentylthio)pyridine is an organic compound with the molecular formula C10H12ClNS It is a derivative of pyridine, characterized by the presence of a chlorine atom and a cyclopentylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclopentylthio)pyridine typically involves the reaction of 4-chloropyridine with cyclopentylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopentylthio)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMF or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with different functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones derived from the oxidation of the cyclopentylthio group.

    Reduction: Reduced pyridine derivatives with altered functional groups.

Scientific Research Applications

4-Chloro-2-(cyclopentylthio)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Chloro-2-(cyclopentylthio)pyridine can be compared with other similar compounds, such as:

    4-Chloro-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of a cyclopentylthio group.

    4-Chloro-2-(ethylthio)pyridine: Similar structure but with an ethylthio group instead of a cyclopentylthio group.

    4-Chloro-2-(phenylthio)pyridine: Similar structure but with a phenylthio group instead of a cyclopentylthio group.

Properties

CAS No.

1346707-37-6

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

4-chloro-2-cyclopentylsulfanylpyridine

InChI

InChI=1S/C10H12ClNS/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

MTMYTUUMTNIBRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=NC=CC(=C2)Cl

Origin of Product

United States

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